molecular formula C15H17NO3 B8761335 3-acetyl-1-butyl-1H-indole-6-carboxylic acid

3-acetyl-1-butyl-1H-indole-6-carboxylic acid

Cat. No.: B8761335
M. Wt: 259.30 g/mol
InChI Key: FARMTVMELQELIJ-UHFFFAOYSA-N
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Description

3-acetyl-1-butyl-1H-indole-6-carboxylic acid is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals. This compound features an indole core substituted with an acetyl group at the 3-position, a butyl group at the 1-position, and a carboxylic acid group at the 6-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-butyl-1H-indole-6-carboxylic acid typically involves several steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires efficient catalysts, high-yield reactions, and cost-effective processes. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1-butyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-acetyl-1-butyl-1H-indole-6-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Indole derivatives, including this compound, have shown potential in drug development for various diseases.

    Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-acetyl-1-butyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to receptors or enzymes, influencing biological pathways. For example, indole derivatives are known to interact with nuclear receptors and modulate gene expression. The acetyl and butyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    3-Butylindole: A simpler indole derivative with a butyl group.

    6-Carboxyindole: An indole derivative with a carboxylic acid group at the 6-position.

Uniqueness

3-acetyl-1-butyl-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

3-acetyl-1-butylindole-6-carboxylic acid

InChI

InChI=1S/C15H17NO3/c1-3-4-7-16-9-13(10(2)17)12-6-5-11(15(18)19)8-14(12)16/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19)

InChI Key

FARMTVMELQELIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C2=C1C=C(C=C2)C(=O)O)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-acetyl-1-butyl-1H-indole-6-carboxylate (2.00 g) was dissolved in methanol (100 mL). Sodium hydroxide (1N) was added until the mixture became slightly cloudy. Methanol was again added (20 mL) until the solution was clear. Sodium hydroxide was again added until the mixture was slightly cloudy. The mixture was allowed to stir at room temperature overnight. The solution was concentrated to half its original volume and hydrochloric acid (2N) was added until the aqueous layer indicated a pH of about one. The mixture was extracted with dichloromethane and the organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated. The resulting material was chromatographed on silica gel using MeOH/heptane/dichloromethane (4/20/76) to give 3-acetyl-1-butyl-1H-indole-6-carboxylic acid (1.60 g). MS (ESI+) for Cl5H17N1O3+H1 m/z 260.13 (M+H)+.
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Methyl 3-acetyl-1-butyl-1H-indole-6-carboxylate
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